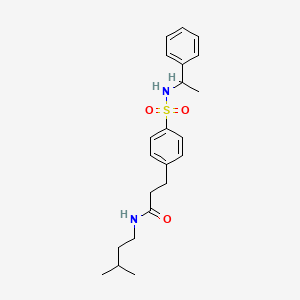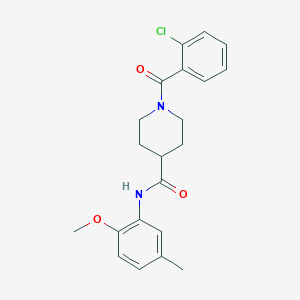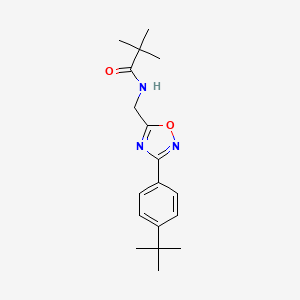
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Commonly referred to as TBOA, it is a potent inhibitor of glutamate transporters, which are responsible for the regulation of glutamate levels in the brain.
Mechanism of Action
TBOA works by inhibiting the activity of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. EAAT2 is primarily responsible for the reuptake of glutamate from the synaptic cleft, and its inhibition by TBOA leads to increased levels of glutamate in the synapse. This can lead to enhanced synaptic transmission and potentially improved cognitive function.
Biochemical and Physiological Effects
TBOA has been shown to have several biochemical and physiological effects. In addition to its role as a glutamate transporter inhibitor, it has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Additionally, TBOA has been shown to have neuroprotective effects, particularly in the context of ischemic stroke.
Advantages and Limitations for Lab Experiments
One advantage of TBOA is its potency as a glutamate transporter inhibitor, which makes it a useful tool for studying the role of glutamate in neurological disorders. However, its potency can also be a limitation, as high concentrations of TBOA can lead to non-specific effects and potential toxicity. Additionally, TBOA has a relatively short half-life in vivo, which can make it difficult to study in certain contexts.
Future Directions
There are several future directions for research on TBOA. One area of interest is the development of more selective glutamate transporter inhibitors, which could potentially have fewer off-target effects and greater therapeutic potential. Additionally, further studies are needed to elucidate the mechanisms underlying TBOA's neuroprotective effects, particularly in the context of ischemic stroke. Finally, TBOA's potential as a tool for studying the role of glutamate in neurological disorders such as epilepsy and Alzheimer's disease should continue to be explored.
Synthesis Methods
The synthesis of TBOA involves several steps, including the reaction of 4-tert-butylbenzyl chloride with sodium azide to form 4-tert-butylphenyl azide. The resulting compound is then reacted with ethyl glyoxylate to form 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. Finally, the ester is reacted with pivaloyl chloride to form the desired compound, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide.
Scientific Research Applications
TBOA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and stroke. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. By blocking these transporters, TBOA increases the concentration of glutamate in the synapse, which can lead to enhanced synaptic transmission and potentially improved cognitive function.
properties
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-17(2,3)13-9-7-12(8-10-13)15-20-14(23-21-15)11-19-16(22)18(4,5)6/h7-10H,11H2,1-6H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKGRCRKVZASJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


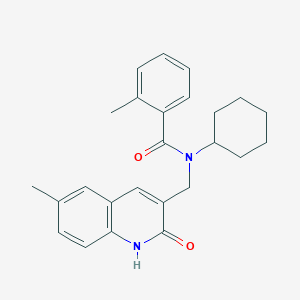

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
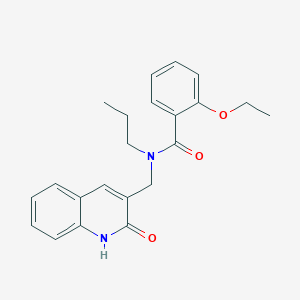


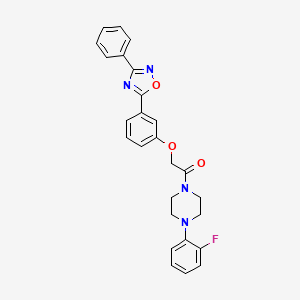
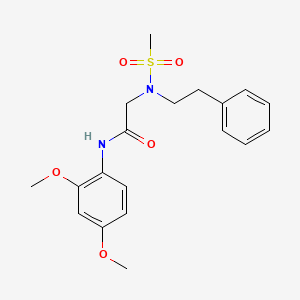


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
